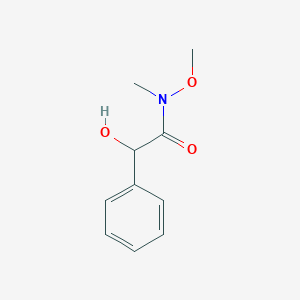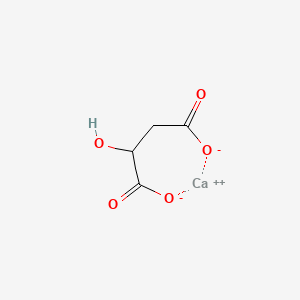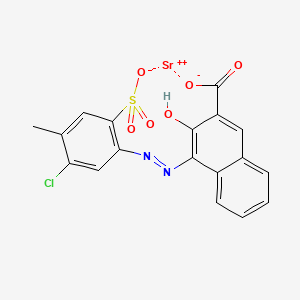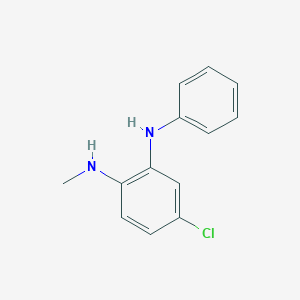
N-Methylfingolimod Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylfingolimod Hydrochloride is a derivative of Fingolimod, which is a sphingosine 1-phosphate receptor modulator . It is used for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .
Molecular Structure Analysis
The crystal structure of Fingolimod Hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P 2 1 / n with a = 7.137 53(5), b = 5.957 98(4), c = 49.5196(4) Å, β = 91.0808(7)° .Chemical Reactions Analysis
Fingolimod Hydrochloride has been subjected to various stress conditions including oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects in Multiple Sclerosis
N-Methylfingolimod Hydrochloride, commonly known as Fingolimod, has been studied extensively for its immunomodulatory effects, particularly in the context of multiple sclerosis (MS). Fingolimod improves the integrity of white matter tracts associated with MS-related functional impairments, as observed in neuroradiologic studies. This drug is effective in reducing the egress of T lymphocytes from lymph nodes, thus restraining neuroinflammation and autoimmunity, which are key factors in MS ((Gurevich et al., 2018); (Di Menna et al., 2013)).
Neuroprotective Effects
Research has also revealed the neuroprotective effects of Fingolimod. It protects neurons against excitotoxic death, which is significant in the context of neurological diseases and injuries. The activation of various sphingosine-1-phosphate receptor (S1PR) subtypes by Fingolimod and its metabolites plays a crucial role in these neuroprotective effects ((Di Menna et al., 2013)).
Anticancer Potential
Emerging research has highlighted Fingolimod's role as a potential anticancer drug. One of its mechanisms in cancer treatment involves inducing reactive oxygen species (ROS) and subsequent apoptosis. This function is largely independent of its property as an S1P modulator and represents a novel approach to cancer therapy ((Takasaki et al., 2018)).
Impact on Cellular Signaling Pathways
In addition to its immunomodulatory and neuroprotective roles, Fingolimod has been found to influence various cellular signaling pathways. For instance, it has been observed to stimulate the Sty1/Atf1 signaling pathway in fission yeast, indicating its wider biological effects beyond its known targets ((Hagihara et al., 2014)).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of Fingolimod have also been a focus of scientific research. Understanding its structural polymorphisms and degradation pathways is crucial for pharmaceutical development and ensuring drug stability and efficacy ((Hehong, 2013); (Patel et al., 2015)).
Safety And Hazards
Fingolimod may cause damage to organs (Immune system) through prolonged or repeated exposure . Precautionary measures include not breathing dust/ fume/ gas/ mist/ vapors/ spray, getting medical advice/ attention if you feel unwell, and disposing of contents/ container to an approved waste disposal plant .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1404233-80-2 |
|---|---|
Produktname |
N-Methylfingolimod Hydrochloride |
Molekularformel |
C₂₀H₃₆ClNO₂ |
Molekulargewicht |
357.96 |
Synonyme |
2-(Methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






